N1,N1-Dimethyl-N5-methylbiguanide
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Overview
Description
N1,N1-Dimethyl-N5-methylbiguanide is a chemical compound with the molecular formula C5H14ClN5 and a molecular weight of 179.65 g/mol. It is a derivative of biguanide and is structurally related to metformin, a well-known antidiabetic drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N5-methylbiguanide typically involves the reaction of dimethylamine with cyanoguanidine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethyl-N5-methylbiguanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
N1,N1-Dimethyl-N5-methylbiguanide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-N5-methylbiguanide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in glucose metabolism, such as glycogen synthase kinase-3β (GSK-3β) . The compound may also influence cellular signaling pathways related to insulin sensitivity and energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
Metformin hydrochloride: A widely used antidiabetic drug with a similar biguanide structure.
N1,N1,N5,N5-Tetrakis(methyl-biguanide hydrochloride): Another biguanide derivative with potential biological activities.
Uniqueness
N1,N1-Dimethyl-N5-methylbiguanide is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacological properties compared to other biguanide derivatives .
Properties
Molecular Formula |
C5H13N5 |
---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
1,1-dimethyl-2-(N'-methylcarbamimidoyl)guanidine |
InChI |
InChI=1S/C5H13N5/c1-8-4(6)9-5(7)10(2)3/h1-3H3,(H4,6,7,8,9) |
InChI Key |
WSOJDCMEOXQRIG-UHFFFAOYSA-N |
Isomeric SMILES |
CN=C(N)/N=C(\N)/N(C)C |
Canonical SMILES |
CN=C(N)N=C(N)N(C)C |
Origin of Product |
United States |
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